HIV-1 Protease Inhibitor Potency: AHPPA-Containing Analogs vs. Substrate Baseline
The 3-hydroxy-4-amino-5-phenylpentanoic acid (AHPPA) scaffold, for which 4-amino-5-phenylpentanoic acid hydrochloride serves as a direct synthetic precursor via deprotected amino group functionality, has been incorporated into HIV-1 protease inhibitors that achieve Ki values in the micromolar range. Critically, this represents a three-orders-of-magnitude improvement in affinity over the corresponding unmodified peptide substrates (Km values in the millimolar range) [1]. While the target hydrochloride compound is the unhydroxylated building block, this differential demonstrates that the 4-amino-5-phenylpentanoic acid scaffold, when elaborated appropriately, provides a validated pathway to high-affinity protease inhibition that simpler aliphatic amino acid scaffolds cannot replicate.
| Evidence Dimension | Inhibitory affinity (Ki) vs. substrate binding affinity (Km) |
|---|---|
| Target Compound Data | AHPPA-containing inhibitors: Ki in micromolar range (exact value not reported in abstract) |
| Comparator Or Baseline | Corresponding unmodified peptide substrates: Km in millimolar range |
| Quantified Difference | Three orders of magnitude (~1000-fold) improvement in affinity |
| Conditions | Purified recombinant HIV-1 protease in vitro biochemical assay |
Why This Matters
This 1000-fold affinity differential validates the 4-amino-5-phenylpentanoic acid scaffold as a privileged starting point for protease inhibitor development, justifying procurement over generic aliphatic amino acids lacking this demonstrated potency enhancement pathway.
- [1] Peptide substrates and inhibitors of the HIV-1 protease. Biochemical and Biophysical Research Communications. 1989; 159(2): 420–425. View Source
